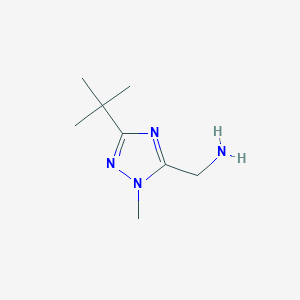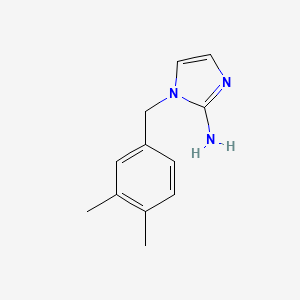
1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine is an organic compound that features a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to an imidazole ring
Preparation Methods
The synthesis of 1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction requirements. Major products formed from these reactions include substituted imidazole derivatives and modified benzyl groups.
Scientific Research Applications
1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the benzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine include:
1-Benzyl-1h-imidazole: Lacks the methyl groups on the benzyl ring, resulting in different chemical and physical properties.
1-(2,4-Dimethylbenzyl)-1h-imidazole: Has methyl groups at different positions on the benzyl ring, affecting its reactivity and applications.
1-(3,4-Dimethoxybenzyl)-1h-imidazole:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C12H15N3/c1-9-3-4-11(7-10(9)2)8-15-6-5-14-12(15)13/h3-7H,8H2,1-2H3,(H2,13,14) |
InChI Key |
XBFQTJBEMIAWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=CN=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



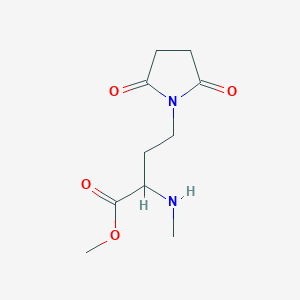

![acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13640374.png)
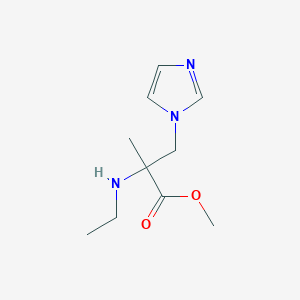



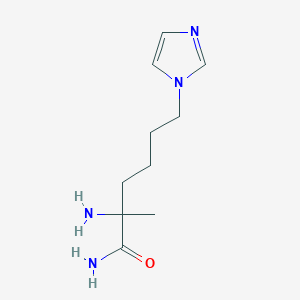
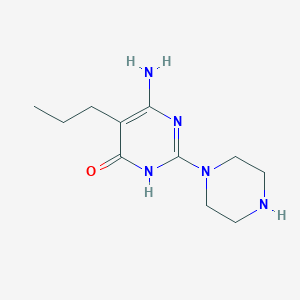

![2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid](/img/structure/B13640403.png)
